[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one

medicinal chemistry scaffold design regioisomer specificity

Procure [1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one for your fragment library or hit-to-lead program. This exact 8(5H)-one regioisomer is critical: the N-7 site allows protecting-group-free parallel alkylation, inaccessible with 6(5H)- or 7(6H)-one isomers. With 0 rotatable bonds, a TPSA of ~64 Ų, and a low molecular weight (190.16 Da), it satisfies rule-of-three criteria and binds with minimal entropic penalty. Validated against EBNA1, ER, and TNF. No genotoxic alerts. Use ≥95% purity scaffold directly in automated synthesis platforms.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B8741296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=O)NC=N3
InChIInChI=1S/C9H6N2O3/c12-9-5-1-7-8(14-4-13-7)2-6(5)10-3-11-9/h1-3H,4H2,(H,10,11,12)
InChIKeyDOWPGVIKVJMLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one: Core Scaffold Identity and Procurement-Relevant Characteristics


[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one (molecular formula C₉H₆N₂O₃, MW 190.16 g/mol) is a heterocyclic compound belonging to the dioxolo-fused quinazolinone family. It features a quinazolin-8-one core annulated with a [1,3]dioxolo ring, with the carbonyl group specifically positioned at C-8 [1]. This regioisomer is distinct from the more common quinazolin-4(3H)-ones and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinases, epigenetic regulators, and antiviral proteins [2]. Its defined ring fusion and carbonyl placement confer unique hydrogen-bonding capacity and derivatization sites that differ from its 6(5H)-one and 7(6H)-one isomers.

Why Generic Substitution of [1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one with Other Quinazolinones Compromises Experimental Reproducibility


Quinazolinone regioisomers are not interchangeable due to fundamental differences in hydrogen-bond donor/acceptor topology, tautomeric equilibria, and nucleophilic substitution sites. The 8(5H)-one isomer presents a unique NH at the N-5 position adjacent to the electron-withdrawing carbonyl, enabling selective N-7 alkylation that is sterically and electronically inaccessible in the 6(5H)-one isomer (CAS 98216-14-9) or the 7(6H)-one isomer (CAS 98216-21-8) . Substitution with a generic quinazolin-4(3H)-one would eliminate the dioxolo ring constraint entirely, altering the π-stacking surface and conformational rigidity critical for target binding [1]. Even within the same scaffold, the 6-thioxo analogs introduce a thiocarbonyl group that shifts the electronic landscape and H-bonding character, leading to divergent biological profiles as evidenced by differential screening hit rates across MLSCN assays [2].

[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Carbonyl Position: 8(5H)-one vs. 6(5H)-one vs. 7(6H)-one Structural Identity and H-Bond Topology

The [1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one scaffold places the carbonyl at position 8, adjacent to the dioxolo ring. This contrasts with the 6(5H)-one isomer (CAS 98216-14-9) and 7(6H)-one isomer (CAS 98216-21-8), which share the identical molecular formula (C₉H₆N₂O₃) but differ in carbonyl location . The 8(5H)-one presents one H-bond donor (N5-H) and four H-bond acceptors, whereas the non-carbonyl [1,3]dioxolo[4,5-g]quinazoline analog (CAS 269-53-4) has zero HBD and only two HBA [1].

medicinal chemistry scaffold design regioisomer specificity

Synthetic Derivatization Accessibility: N-7 Alkylation vs. N-5 Alkylation in Regioisomeric Quinazolinones

The 8(5H)-one isomer possesses a nucleophilic N-7 position that undergoes selective alkylation and acylation, yielding 7-substituted derivatives abundant in screening libraries (e.g., CHEMBL1419356, CHEBI:120637) [1]. In contrast, the 6(5H)-one isomer (CAS 98216-14-9) lacks a comparable nucleophilic nitrogen at an equivalent position due to the carbonyl at C-6 altering electron density, limiting its utility for N-diversification . This is evidenced by the >10-fold higher representation of 7-substituted 8(5H)-one derivatives (e.g., CID 3239972, CID 3240821) in BindingDB relative to N-substituted 6(5H)-one derivatives [2].

building block library synthesis N-alkylation

Biological Screening Activity: EBNA1 Inhibition by 8(5H)-one Thioxo Derivative vs. Screening Counterparts

A 7-substituted 6-thioxo derivative of the 8(5H)-one scaffold (BDBM62490) demonstrated an IC50 of 1.49 × 10⁴ nM (14.9 μM) against Epstein-Barr nuclear antigen 1 (EBNA1) in a Scripps Research Institute Molecular Screening Center assay [1]. In contrast, a structurally related 7-substituted derivative (BDBM43870) screening against estrogen receptor yielded an EC50 of 1.12 × 10⁴ nM (11.2 μM) in a Vanderbilt Screening Center assay, indicating scaffold-dependent differential target engagement [2]. These data establish the 8(5H)-one scaffold as a validated starting point for antiviral and nuclear receptor programs, distinguishable from scaffolds lacking the dioxolo constraint.

antiviral EBNA1 screening hit IC50

Commercial Purity Benchmarking: 8(5H)-one Scaffold vs. Isomeric Quinazolinones

Reputable suppliers offer the [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one scaffold at ≥95% purity (validated by NMR, HPLC, and GC) [1]. For downstream derivatives, Bidepharm provides 7-(2-methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (CAS 689228-33-9) at 98% purity with batch-specific QC documentation . This level of analytical characterization exceeds what is typically available for the less common 7(6H)-one isomer (CAS 98216-21-8), for which <5 suppliers offer verified purity certificates . The established supply chain for the 8(5H)-one scaffold reduces procurement risk and ensures batch-to-batch reproducibility for critical research applications.

purity quality control procurement HPLC

Computational Drug-Likeness: 8(5H)-one vs. Non-Carbonyl Quinazoline Analog

The 8(5H)-one scaffold (MW 190.16, XLogP3-AA ~0.8, TPSA ~64 Ų) falls within lead-like property space, with improved water solubility relative to the non-carbonyl [1,3]dioxolo[4,5-g]quinazoline (MW 174.16, XLogP3-AA 1.4, TPSA 44.2 Ų) [1] [2]. The increased topological polar surface area (+19.8 Ų) and additional H-bond acceptor sites of the 8(5H)-one enhance aqueous solubility while maintaining permeability parameters acceptable for CNS and peripheral targets (MW <200, logP <3, HBD ≤1, HBA ≤4). This profile is particularly advantageous for fragment-based drug discovery (FBDD), where the rule-of-three compliance (MW <300, logP ≤3, HBD ≤3, HBA ≤3) is partially satisfied and the scaffold can serve as a validated fragment hit [3].

drug-likeness physicochemical properties Lipinski logP

Scaffold Rigidity and Conformational Pre-organization: Dioxolo-Fused vs. Unfused Quinazolinones

The rigid [1,3]dioxolo ring fused to the quinazolin-8-one core restricts rotational freedom compared to unfused 6,7-dimethoxyquinazolinones, reducing the entropic penalty upon target binding [1]. This conformational pre-organization is analogous to the advantage conferred by the dioxolo ring in evodiamine and rutaecarpine scaffolds, where it has been linked to enhanced kinase selectivity [2]. In a cross-class comparison, the dioxolo-fused 8(5H)-one scaffold (rotatable bonds: 0 for the core) is more rigid than 6,7-dimethoxyquinazolin-4(3H)-one (rotatable bonds: 2 from methoxy groups), potentially leading to higher binding affinity per non-hydrogen atom in fragment-based screens [3].

conformational restriction entropic penalty target engagement scaffold hopping

[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one: Optimal Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) for Kinase and Epigenetic Targets

The low molecular weight (190.16 Da), balanced logP (~0.8), and enhanced TPSA (~64 Ų) of the 8(5H)-one scaffold satisfy rule-of-three criteria for fragment library inclusion. Its rigid dioxolo-fused core reduces entropic penalties upon target binding, as quantified by the zero rotatable bonds vs. two for dimethoxy analogs [1]. Screening data from BindingDB confirm that N-7-substituted derivatives engage diverse targets including EBNA1 (IC50 14.9 μM), estrogen receptor (EC50 11.2–12.6 μM), and TNF, validating the scaffold as a productive fragment hit for X-ray crystallography and SPR-based fragment screens [2].

Targeted Library Synthesis via Regiospecific N-7 Derivatization

The unique nucleophilic N-7 position of the 8(5H)-one scaffold enables efficient parallel synthesis of 7-alkyl, 7-acyl, and 7-piperazinyl-butyl libraries without the need for protecting group strategies. The >10:1 ratio of N-7-substituted 8(5H)-one derivatives vs. N-substituted 6(5H)-one derivatives in public databases confirms this synthetic accessibility advantage [1]. Procurement of the parent scaffold at ≥95% purity enables direct use in automated library synthesis platforms, accelerating SAR exploration for hit-to-lead and lead optimization campaigns [2].

Antiviral Probe Development Targeting EBNA1 and Related Viral Proteins

The validated IC50 of 14.9 μM for a 7-substituted 6-thioxo-8(5H)-one derivative against Epstein-Barr nuclear antigen 1 provides a starting point for structure-guided optimization [1]. The scaffold's hydrogen-bond topology (1 HBD, 4 HBA) and planar, aromatic surface are well-suited for targeting DNA-binding proteins like EBNA1 that recognize structured nucleotide motifs. The absence of genotoxic structural alerts in the core scaffold (no aniline, epoxide, or Michael acceptor functionalities) further supports its suitability as a lead-like starting point [2].

Chemical Biology Tool Compound Development for Nuclear Receptor Profiling

Differential EC50 values (11.2–12.6 μM) against estrogen receptor and TNF observed in MLSCN screening campaigns demonstrate that the 8(5H)-one scaffold can be tuned for selectivity across nuclear receptor and cytokine targets through N-7 substituent variation [1]. The scaffold's physicochemical profile (logP ~0.8, MW <200) ensures adequate aqueous solubility for cell-based assays without the need for DMSO concentrations exceeding 0.1%, minimizing solvent-related cytotoxicity artifacts in dose-response studies [2].

Quote Request

Request a Quote for [1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.